4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-
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Overview
Description
2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of enzymes like EGFR tyrosine kinase and CDK2
Mechanism of Action
The mechanism of action of 2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation. Similarly, as a CDK2 inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with similar core structures but varying substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related scaffold with additional ring structures.
Uniqueness
2,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of EGFR tyrosine kinase and CDK2 makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
73095-64-4 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,7-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-10-4-8-7(12)5-3-11(2)9-6(5)10/h3-4H,1-2H3 |
InChI Key |
YHLNDMJQWWVJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)N(C=NC2=O)C |
Origin of Product |
United States |
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